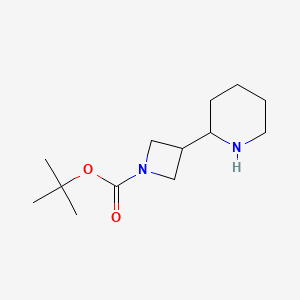

Tert-butyl 3-(piperidin-2-YL)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-piperidin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKUYKGXHZMQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857401 | |

| Record name | tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251018-38-8 | |

| Record name | tert-Butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

This guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The unique structural combination of a strained azetidine ring and a piperidine moiety makes this scaffold a valuable building block for developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Azetidine-Piperidine Scaffolds

Azetidines are four-membered nitrogen-containing heterocycles that have gained considerable attention in drug discovery.[1] Their incorporation into molecular structures can impart favorable physicochemical properties, such as improved metabolic stability and aqueous solubility, while also providing conformational rigidity.[2] The piperidine ring, a ubiquitous motif in natural products and pharmaceuticals, is known for its role in receptor binding and modulating pharmacological activity.[3] The fusion of these two key heterocyclic systems in this compound creates a versatile scaffold for the exploration of new chemical space. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial for controlling reactivity during synthesis, allowing for selective functionalization.[4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is the bond between the azetidine ring and the piperidine ring. This leads to two primary building blocks: a suitable N-protected piperidine derivative with a reactive handle at the 2-position, and an N-Boc protected azetidine with a corresponding electrophilic or nucleophilic group at the 3-position.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

Navigating the Spectroscopic Landscape of a Key Medicinal Chemistry Building Block: A Technical Guide to tert-Butyl 3-(Piperidin-4-yl)azetidine-1-carboxylate

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the spectroscopic data for tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate is now available for researchers, scientists, and professionals in drug development. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this valuable bifunctional scaffold, which is of significant interest in the design of novel therapeutics.

Initially, a thorough investigation for the spectroscopic data of the regioisomeric tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate was conducted. However, an extensive search of the scientific literature and chemical databases revealed a lack of available data for this specific isomer, suggesting it is a less common or novel compound. In contrast, the 4-substituted piperidinyl analogue, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate, is a more readily accessible and documented chemical entity, making it a crucial tool for medicinal chemists. This guide, therefore, focuses on this well-characterized isomer to provide a robust and reliable spectroscopic reference for the scientific community.

Molecular Structure and Significance

tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (Molecular Formula: C₁₃H₂₄N₂O₂, Molecular Weight: 240.34 g/mol ) is a saturated heterocyclic compound featuring a Boc-protected azetidine ring linked at the 3-position to the 4-position of a piperidine ring. This unique arrangement of a strained four-membered ring and a six-membered ring provides a rigid and defined three-dimensional structure, which is highly desirable in drug design for optimizing interactions with biological targets. The presence of a secondary amine on the piperidine ring and a protected amine on the azetidine ring offers orthogonal handles for further chemical derivatization, making it a versatile building block in the synthesis of complex molecules.

Caption: 2D representation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate.

Synthesis and Purification

A more common and documented method for creating similar linkages involves the reductive amination of a ketone with an amine. In this context, the synthesis could be envisioned through the reaction of 1-(tert-butoxycarbonyl)-3-azetidinone with piperidin-4-amine, followed by reduction of the resulting enamine or imine.

Proposed General Synthetic Workflow:

Caption: A plausible synthetic route to the target compound.

General Purification Protocol:

Post-synthesis, the crude product would typically be subjected to purification by flash column chromatography on silica gel. The choice of eluent would be guided by the polarity of the compound and any byproducts. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is a common starting point. The fractions containing the desired product, as identified by thin-layer chromatography, would be combined and the solvent removed under reduced pressure to yield the purified compound.

Spectroscopic Characterization

The structural elucidation of tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate relies on the synergistic use of NMR and MS techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the azetidine and piperidine rings, as well as the tert-butyl protecting group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| tert-Butyl (CH₃)₃ | ~1.45 | Singlet | 9H | A strong, sharp singlet characteristic of the nine equivalent protons of the Boc group. |

| Piperidine CH₂ (axial & equatorial) | 1.20 - 1.80 | Multiplets | 4H | Complex multiplets due to axial and equatorial protons and their coupling. |

| Piperidine CH (linkage) | 1.50 - 2.00 | Multiplet | 1H | A complex multiplet due to coupling with adjacent protons. |

| Piperidine CH₂ (adjacent to NH) | 2.50 - 3.20 | Multiplets | 4H | Protons adjacent to the nitrogen are deshielded and appear downfield. |

| Azetidine CH (linkage) | 2.80 - 3.40 | Multiplet | 1H | A multiplet due to coupling with the azetidine ring protons. |

| Azetidine CH₂ | 3.50 - 4.20 | Multiplets | 4H | Protons on the Boc-protected azetidine ring are deshielded. |

| Piperidine NH | Variable | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| tert-Butyl C (CH₃)₃ | ~28.5 | A characteristic signal for the methyl carbons of the Boc group. |

| Piperidine C H₂ | ~30-35 | Signals for the methylene carbons of the piperidine ring. |

| Piperidine C H (linkage) | ~35-40 | The carbon at the junction of the two rings. |

| Azetidine C H (linkage) | ~35-45 | The carbon of the azetidine ring attached to the piperidine. |

| Piperidine C H₂ (adjacent to NH) | ~45-50 | Carbons adjacent to the nitrogen are deshielded. |

| Azetidine C H₂ | ~55-60 | Carbons of the Boc-protected azetidine ring. |

| tert-Butyl C O | ~80.0 | The quaternary carbon of the tert-butyl group. |

| Boc C=O | ~155.0 | The carbonyl carbon of the Boc protecting group. |

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectral Data:

-

Electrospray Ionization (ESI): This soft ionization technique is expected to produce a prominent protonated molecular ion [M+H]⁺.

-

Calculated Monoisotopic Mass for C₁₃H₂₄N₂O₂: 240.1838

-

Expected [M+H]⁺: m/z 241.1916

-

-

Fragmentation Pattern: Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to characteristic fragment ions.

Physical and chemical properties of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

An In-depth Technical Guide for Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate, a bifunctional heterocyclic building block of significant interest in modern medicinal chemistry. The document details its core physicochemical properties, explores its chemical reactivity with a focus on the orthogonal nature of its protected and unprotected amine functionalities, and proposes a representative synthetic pathway. Furthermore, it contextualizes the molecule's utility as a saturated, three-dimensional scaffold in the design of novel therapeutics, particularly in areas requiring nuanced structure-activity relationship (SAR) exploration. This guide is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage complex saturated heterocycles to access novel chemical space and improve drug candidate profiles.

Introduction: The Strategic Value of Saturated Heterocycles

In the landscape of contemporary drug discovery, the demand for molecules with three-dimensional (3D) complexity has grown significantly. Such "off-plane" structures often exhibit improved physicochemical properties, including enhanced solubility, better metabolic stability, and novel intellectual property positioning compared to their flat, aromatic counterparts. This compound emerges as a valuable synthetic intermediate precisely because it embodies this principle.

This molecule incorporates two key saturated heterocyclic motifs:

-

Azetidine: A four-membered ring that acts as a rigid, compact linker or scaffold. Its strained nature can influence the conformation of appended structures. The nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a widely used protecting group that is stable to a variety of reaction conditions but readily cleaved under mild acid.[1][2]

-

Piperidine: A six-membered ring that is a ubiquitous feature in pharmaceuticals and natural products.[3] The 2-substituted pattern presents a specific stereochemical and conformational vector for further chemical elaboration. The secondary amine of the piperidine ring serves as a key nucleophilic handle for diversification.

The strategic value of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected azetidine is chemically inert under basic and nucleophilic conditions, allowing for selective functionalization of the piperidine nitrogen. Conversely, deprotection of the azetidine nitrogen can be achieved without affecting modifications made to the piperidine, enabling sequential and controlled synthesis of complex target molecules.

Physicochemical Properties

Precise experimental data for this compound is not widely published. However, its fundamental properties can be calculated or inferred from its structure and from data available for its close regioisomer, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0).[4][5][6]

| Property | Value (this compound) | Reference / Method |

| Molecular Formula | C₁₃H₂₄N₂O₂ | Calculated |

| Molecular Weight | 240.34 g/mol | Calculated |

| Appearance | Expected to be a solid or oil at room temperature. | Inferred[5][6] |

| CAS Number | 2174940-65-7 (for (R)-enantiomer) | [][8] |

| InChI Key | NVJNOFWSEGNPKX-UHFFFAOYSA-N (for 4-yl isomer) | [5][6] |

| Calculated LogP | 1.85 (for 4-yl isomer) | [4] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų (for 4-yl isomer) | [4] |

| Hydrogen Bond Donors | 1 | Calculated[4] |

| Hydrogen Bond Acceptors | 3 | Calculated[4] |

| Rotatable Bonds | 1 | Calculated[4] |

| Storage Conditions | 2-8°C, sealed in dry, dark place. | [4][6] |

Synthesis and Chemical Reactivity

Representative Synthetic Pathway

The proposed workflow begins with commercially available 1-Boc-3-azetidinone. A Horner-Wadsworth-Emmons reaction can install an electrophilic α,β-unsaturated ester, which then serves as the substrate for conjugate addition.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]

- 6. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate | 1251006-64-0 [sigmaaldrich.com]

- 8. appretech.com [appretech.com]

- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

CAS number for tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate

An In-depth Technical Guide to tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate: A Key Scaffold in Modern Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of this compound, a bifunctional heterocyclic building block of significant interest to researchers in drug discovery and chemical biology. The molecule's unique three-dimensional structure, combining the strained azetidine ring with the versatile piperidine motif, makes it a valuable scaffold for exploring novel chemical space. This document details its physicochemical properties, outlines robust synthetic and characterization strategies, and explores its critical applications, particularly as a fragment and linker in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and safety guidelines are provided to equip scientists with the practical knowledge required for its effective use in a research setting.

The pursuit of novel therapeutic agents has increasingly led medicinal chemists toward molecules with greater three-dimensional (3D) complexity. Flat, aromatic structures, while historically prevalent, often suffer from limitations in specificity and physicochemical properties. Saturated heterocyclic scaffolds, such as the azetidine-piperidine combination found in this compound, offer a robust solution.

The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces conformational rigidity and precise vectoral exits for substitution, allowing for fine-tuned orientation of functional groups in 3D space. When coupled with the piperidine ring, a ubiquitous motif in approved drugs, the resulting scaffold provides a unique blend of rigidity, defined exit vectors, and opportunities for diverse functionalization. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and the free secondary amine on the piperidine ring create an orthogonal handle for sequential chemical modifications, making this molecule an exceptionally versatile building block for library synthesis and lead optimization.

Physicochemical and Structural Properties

The precise identity and properties of the title compound are crucial for its application. While multiple isomers exist, this guide focuses on the piperidin-2-yl linkage.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₁₃H₂₄N₂O₂ | [1][2] |

| Molecular Weight | 240.34 g/mol | [1][3] |

| CAS Number | Not explicitly assigned in public databases. The closely related 3-(piperidin-4-yl) isomer is 1251006-64-0 and the 3-(piperidin-3-yl) isomer is 1251006-73-1. | [1][4][5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCCCN2 | [] |

| InChI Key | RXFYTACYDZUNSU-UHFFFAOYSA-N (Isomer dependent) | [3] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų (Calculated for isomers) | [1] |

| logP | 1.85 (Calculated for isomers) | [1] |

| Appearance | Solid / Oil (Isomer dependent) | [2][3] |

Synthesis and Characterization

The synthesis of asymmetrically substituted azetidine-piperidine systems requires a carefully planned multi-step approach. The causality behind the chosen strategy is to control the regioselectivity of the coupling and to ensure the final product has orthogonal protecting groups for further chemistry.

Retrosynthetic and Strategic Workflow

A logical retrosynthetic analysis involves disconnecting the C-C bond between the two rings, which can be formed via a nucleophilic addition or cross-coupling reaction. A more practical approach, however, involves building one ring off of a precursor containing the other. A plausible forward synthesis starts with a commercially available, suitably protected azetidine precursor.

Caption: A generalized workflow for the synthesis of the target scaffold.

Example Synthetic Protocol: Aza-Michael Addition Approach

This protocol is adapted from established methods for synthesizing substituted azetidines and serves as a robust template.[7] The key step is the aza-Michael addition of a nitrogen nucleophile to an activated alkene on the azetidine ring, a reliable method for forming C-N bonds.

Step 1: Synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.05 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Add neat methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) dropwise. Allow the mixture to stir for 30 minutes.

-

Add a solution of 1-Boc-3-azetidinone (1.0 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α,β-unsaturated ester intermediate.[7]

Step 2: Synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate derivatives Note: This describes the formation of a piperidin-1-yl linkage as a well-documented example. Synthesis of the 2-yl isomer would require a more complex, multi-step approach likely involving chiral auxiliaries and ring-closing metathesis not detailed here.

-

Dissolve the α,β-unsaturated ester from Step 1 (1.0 eq), piperidine (1.0 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq) in acetonitrile.[7]

-

Stir the mixture at 65 °C for 4-16 hours, monitoring by TLC or LC-MS.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the coupled product.[7]

Characterization

The identity and purity of the final compound must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, with characteristic shifts for the Boc group (~1.4 ppm), and distinct signals for the azetidine and piperidine ring protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for >95% for use in biological assays.

Applications in Drug Discovery and Development

The unique topology of this scaffold makes it a privileged fragment in modern drug discovery paradigms.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The molecule serves as an excellent starting point in FBDD. The piperidine NH allows for the growth of a vector into a protein's active site, while the azetidine can be deprotected and functionalized to engage a secondary pocket or improve pharmacokinetic properties. Its inherent 3D nature allows for efficient exploration of the spatial environment of a biological target.

Versatile Linker for PROTACs

PROTACs are heterobifunctional molecules that induce protein degradation by bringing a target protein and an E3 ubiquitin ligase into close proximity. The linker connecting the two protein-binding ligands is critical for efficacy. The rigid, non-planar structure of the azetidine-piperidine scaffold is highly advantageous for this purpose. It provides precise control over the distance and relative orientation of the two ligands, a key factor in forming a productive ternary complex. The piperazinyl analogue has been explicitly identified as a PROTAC linker.[8]

Caption: Role of the scaffold as a rigid linker in a PROTAC molecule.

Key Experimental Protocols

The utility of this building block relies on well-established follow-up reactions.

Protocol: Boc-Group Deprotection

This procedure removes the Boc protecting group from the azetidine nitrogen, enabling further functionalization.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid. Trifluoroacetic acid (TFA, 4-10 eq) or a solution of hydrochloric acid (HCl, 4M in dioxane) are commonly used.

-

Stir the reaction at room temperature for 1-4 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted if the free base is required.

Protocol: N-Acylation of the Piperidine Moiety

This protocol attaches a functional group to the piperidine nitrogen via an amide bond.

-

Dissolve the title compound (1.0 eq) and a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), in an anhydrous aprotic solvent like DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride or carboxylic acid (activated with a coupling reagent like HATU or HBTU) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via flash column chromatography.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential.

-

Hazards: While specific data for this exact compound is limited, related azetidine and piperidine compounds may cause skin and serious eye irritation. They may also be harmful if swallowed and cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place, tightly sealed, and protected from light. For long-term storage, refrigeration at 4°C is recommended.[1]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical structure; it is an enabling tool for modern drug discovery. Its combination of a strained, rigid azetidine ring and a functionalizable piperidine moiety provides a unique 3D scaffold that is ideally suited for creating next-generation therapeutics. From its role in fragment-based screening to its application as a sophisticated linker in targeted protein degradation, this building block empowers researchers to navigate complex biological systems with greater precision and efficacy. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for scientists to unlock the full potential of this versatile molecule.

References

-

PubChem. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate . National Center for Biotechnology Information. Available from: [Link]

-

Kavale, M., et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates . Molecules. Available from: [Link]

-

Kananovich, D., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates . Molecules. Available from: [Link]

-

Wang, G., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib . Chemistry Central Journal. Available from: [Link]

-

Lv, P-C., et al. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents . Molecules. Available from: [Link]

-

EON Biotech. tert-butyl 3-(piperidin-3-yl)-azetidine-1-carboxylate – (1251006-73-1) . EON Biotech. Available from: [Link]

-

Contardi, L., et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor . Molecules. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. tert-Butyl 3-(piperidin-4-yl)azetidine-1-carboxylate [cymitquimica.com]

- 3. 3-(Piperidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. eontrading.uk [eontrading.uk]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate | C12H23N3O2 | CID 19360775 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity of Tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate Derivatives: A Senior Application Scientist's Perspective

An In-Depth Technical Guide

Executive Summary

The fusion of azetidine and piperidine rings creates a rigid, three-dimensional scaffold that has emerged as a privileged structure in modern medicinal chemistry. This guide provides an in-depth technical analysis of the biological activities associated with derivatives of the tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate core. We will move beyond a simple recitation of facts to explore the causal biochemistry, detailing not only the "what" but the "why" behind the activity of these compounds. The primary focus will be on the well-documented role of this scaffold in the potent and covalent inhibition of Monoacylglycerol Lipase (MAGL), a critical enzyme in the endocannabinoid system. Furthermore, we will present a forward-looking analysis of its high potential as a novel scaffold for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a key target in the management of type 2 diabetes. This whitepaper is designed for researchers, scientists, and drug development professionals, providing field-proven insights, validated experimental protocols, and a robust framework for future discovery.

The Azetidine-Piperidine Scaffold: A Privileged Architecture

In drug discovery, the quest for novel chemical matter that combines favorable physicochemical properties with precise biological targeting is paramount. Saturated nitrogen heterocycles like piperidine are among the most common fragments in pharmaceuticals, prized for their synthetic tractability and ability to engage with biological targets[1]. The azetidine ring, while historically less explored due to synthetic challenges, has gained significant attention for its ability to impart molecular rigidity, improve pharmacokinetic properties, and serve as a unique vector for substituents in three-dimensional space[2][3].

The combination of these two rings into a single scaffold, as seen in the this compound core, creates a conformationally constrained structure. This rigidity is advantageous as it reduces the entropic penalty upon binding to a protein target, often leading to higher affinity and selectivity. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a crucial synthetic handle, allowing for controlled derivatization and exploration of structure-activity relationships (SAR).

Primary Target Profile: Covalent Inhibition of Monoacylglycerol Lipase (MAGL)

A significant body of research has identified azetidine and piperidine carbamates as highly efficient, covalent inhibitors of Monoacylglycerol Lipase (MAGL)[4][5]. This discovery highlights the scaffold's most prominent and well-characterized biological activity to date.

Mechanistic Rationale for MAGL Inhibition

MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system[4][5]. The hydrolysis of 2-AG by MAGL not only terminates endocannabinoid signaling but also produces arachidonic acid, a precursor to pro-inflammatory prostaglandins[2][5].

Therapeutic Implications: Inhibiting MAGL elevates the levels of 2-AG, which can potentiate the therapeutic effects of the endocannabinoid system, including analgesic and anxiolytic responses. Simultaneously, reducing the production of arachidonic acid offers a potent anti-inflammatory effect. This dual mechanism makes MAGL a highly attractive target for neurodegenerative diseases, neuropathic pain, and inflammation.

Derivatives based on the azetidine-piperidine scaffold function as irreversible, covalent inhibitors. They typically incorporate a carbamate functional group which acts as a "warhead." Upon binding to the active site, the carbamate is attacked by the catalytic serine residue of MAGL, forming a stable, covalent bond that permanently inactivates the enzyme. The azetidine-piperidine core serves as the "guidance system," ensuring high affinity and correct orientation of the carbamate warhead within the enzyme's active site.

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry campaigns have revealed that the substitution pattern on both the azetidine and piperidine rings is critical for potency and selectivity[2][4].

-

Azetidine Substitution: Placing substituents at the 3-position of the azetidine ring was found to be essential for achieving a linear configuration that improves binding efficiency[2].

-

Carbamate Moiety: The choice of the carbamate group is crucial for reactivity and selectivity.

-

Piperidine Moiety: The piperidine ring contributes significantly to the overall lipophilicity and can be modified to fine-tune pharmacokinetic properties and explore interactions with sub-pockets of the MAGL active site.

A parallel medicinal chemistry approach has successfully identified compounds with high efficiency and selectivity for MAGL over other serine hydrolases like Fatty Acid Amide Hydrolase (FAAH)[2][4].

Quantitative Data Summary: MAGL Inhibition

The following table summarizes representative inhibitory data for this class of compounds against recombinant human MAGL.

| Compound ID (Reference) | Core Scaffold Modification | hMAGL IC₅₀ (nM) | hFAAH IC₅₀ (nM) | Selectivity (FAAH/MAGL) |

| Compound 6[4][5] | 3-substituted azetidine carbamate | 5.8 | >100,000 | >17,000 |

| JZL195 (Reference)[2] | O-hexafluoroisopropyl carbamate | 8.0 | 4.0 | 0.5 |

| Compound 13b[2] | Piperidine-derived carbamate | 8.0 | >100,000 | >12,500 |

Data are illustrative and compiled from published research to demonstrate the potency and selectivity achievable with this scaffold.

Experimental Protocol: In Vitro MAGL Inhibition Assay

This protocol describes a self-validating, fluorescence-based assay to determine the IC₅₀ of test compounds against MAGL.

Pillar of Trustworthiness: This protocol is designed to be self-validating through the inclusion of positive and negative controls, ensuring that the observed inhibition is a direct result of the test compound's activity and not an artifact.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA.

-

Enzyme Stock: Recombinant human MAGL diluted in assay buffer to 2X final concentration (e.g., 2 nM).

-

Substrate Stock: 4-Methylumbelliferyl Acetate (4-MUA) prepared in DMSO, then diluted in assay buffer to 2X final concentration (e.g., 200 µM).

-

Test Compound: Serially dilute the this compound derivative in 100% DMSO, followed by a 1:50 dilution in assay buffer.

-

Positive Control: A known potent MAGL inhibitor (e.g., JZL195).

-

Negative Control: DMSO vehicle.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of 2X enzyme solution to all wells except the "No Enzyme" control wells.

-

Add 25 µL of test compound, positive control, or negative control (vehicle) to the appropriate wells.

-

Incubate the plate at 37°C for 30 minutes. This pre-incubation period is critical for covalent inhibitors to allow time for the reaction with the enzyme.

-

Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30-60 minutes at 37°C. The signal corresponds to the formation of the fluorescent product, 4-methylumbelliferone.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (RateTest Compound - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)).

-

Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Diagram: MAGL Inhibition Assay Workflow

Caption: Workflow for the in vitro MAGL inhibition assay.

Future Avenue: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

While MAGL inhibition is the established activity, the structural characteristics of the azetidine-piperidine scaffold make it an exceptionally promising candidate for targeting Dipeptidyl Peptidase-4 (DPP-4).

Rationale for Targeting DPP-4

DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for regulating glucose-dependent insulin secretion[6]. DPP-4 inhibitors ("gliptins") are a major class of oral anti-hyperglycemic agents for treating type 2 diabetes mellitus[7][8].

Why this scaffold is a strong candidate: Many approved DPP-4 inhibitors are rich in nitrogen atoms and contain heterocyclic moieties that mimic the dipeptide structure of the natural substrates[9]. The rigid azetidine-piperidine core can effectively position key functional groups to interact with the specific sub-pockets (S1, S2) of the DPP-4 active site, potentially leading to high potency and selectivity.

Diagram: Hypothetical Drug Discovery Logic

Caption: Logic for exploring the scaffold against DPP-4.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol uses a standard fluorogenic substrate, Gly-Pro-AMC, which upon cleavage by DPP-4, releases the highly fluorescent aminomethylcoumarin (AMC).

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 M NaCl.

-

Enzyme Stock: Recombinant human DPP-4 diluted in assay buffer to 2X final concentration (e.g., 0.2 ng/µL).

-

Substrate Stock: Gly-Pro-AMC prepared in DMSO, then diluted in assay buffer to 2X final concentration (e.g., 100 µM).

-

Test Compound: Prepare serial dilutions in DMSO, followed by dilution in assay buffer.

-

Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin).

-

Negative Control: DMSO vehicle.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of assay buffer to the "No Enzyme" control wells.

-

Add 50 µL of 2X DPP-4 enzyme solution to all other wells.

-

Add 25 µL of test compound, positive control, or vehicle to the appropriate wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of 2X Gly-Pro-AMC substrate solution.

-

-

Data Acquisition & Analysis:

-

Monitor the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm) kinetically for 30 minutes.

-

Perform data analysis as described in the MAGL assay protocol (Section 2.4) to determine IC₅₀ values.

-

Conclusion and Strategic Outlook

The this compound scaffold represents a valuable starting point for drug discovery programs. Its proven utility in creating potent and selective covalent inhibitors of MAGL provides a solid foundation with clear therapeutic applications in neuroinflammation and pain management[4][5]. The detailed protocols provided herein offer a robust framework for identifying and characterizing new leads based on this activity.

Looking forward, the true potential of this scaffold may lie in its application to new target classes. Its structural rigidity and synthetic tractability make it an ideal candidate for exploring targets like DPP-4, where precise vectoral orientation of substituents is key to achieving high affinity. Future research should focus on synthesizing diverse libraries of these derivatives and screening them against a panel of high-value therapeutic targets. A systematic exploration of the structure-activity relationship will be crucial for unlocking the full potential of this privileged chemical architecture.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern drug discovery. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of structural rigidity, metabolic stability, and favorable physicochemical properties. This guide offers a comprehensive analysis of the azetidine scaffold, exploring its fundamental properties, strategic synthetic methodologies, and impactful applications as a bioisosteric tool. Through detailed case studies of approved therapeutics and robust experimental protocols, we illustrate the profound influence of this small ring system on the development of next-generation pharmaceuticals.

Introduction: The Rise of a Strained Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic profiles is relentless. While historically overshadowed by its more famous β-lactam (azetidin-2-one) cousins in antibiotics like penicillin, the fully saturated azetidine ring has emerged as a powerhouse scaffold.[][2] Its growing prevalence stems from a deeper understanding of its unique stereoelectronic properties. The ring's strain energy, approximately 25.4 kcal/mol, is a critical feature, rendering it stable enough for facile handling yet reactive enough for diverse functionalization.[3] This guide provides the field-proven insights necessary to harness the power of the azetidine core, moving from theoretical advantages to practical application in drug design.

The Azetidine Advantage: Key Physicochemical and Structural Properties

The utility of the azetidine ring is not merely academic; it translates directly to tangible improvements in drug-like properties. The decision to incorporate this scaffold is a strategic choice driven by its ability to solve common developmental challenges.

-

Conformational Rigidity: The puckered, four-membered ring restricts the conformational freedom of appended substituents. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency and selectivity.[4][5]

-

Improved Metabolic Stability: The azetidine core itself is generally robust to metabolic degradation. Furthermore, its rigid nature can orient attached functionalities away from metabolic enzymes, shielding susceptible sites from oxidative metabolism.[6]

-

Enhanced Solubility: As a compact, polar heterocycle, the azetidine moiety can increase the aqueous solubility of a parent molecule, a critical factor for oral bioavailability. This is particularly advantageous when replacing more lipophilic groups like piperidines or phenyl rings.[6]

-

Three-Dimensionality and Novel Chemical Space: In an era focused on moving away from flat, sp²-rich molecules, the azetidine ring provides an ideal three-dimensional (3D) exit vector.[7] This allows chemists to project substituents into unexplored regions of a target's binding pocket, unlocking new structure-activity relationships (SAR).

Strategic Synthesis of Azetidine Scaffolds

Historically, the synthesis of the strained azetidine ring posed significant challenges.[8] However, modern organic chemistry has furnished a robust toolbox of reliable and scalable methods. The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

Key synthetic strategies include:

-

Intramolecular Cyclization: This is one of the most common approaches, typically involving the cyclization of a γ-amino alcohol or a related 1,3-difunctionalized propane derivative.

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] photocycloaddition, can be a powerful tool for constructing densely functionalized azetidines that would be difficult to access otherwise.[3]

-

Strain-Release Functionalization: A highly innovative strategy involves using highly strained 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain provides a strong thermodynamic driving force for reactions with a wide range of nucleophiles and electrophiles to generate 3-substituted azetidines.[9]

Below is a diagram illustrating a generalized workflow for the synthesis of a 3-substituted azetidine, a common structural motif.

Azetidine as a Versatile Bioisosteric Tool

Bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The azetidine ring has proven to be a highly effective bioisostere for several common functionalities, often imparting superior properties.[10]

-

Replacement for Piperidine and Pyrrolidine: Replacing larger, more flexible, and often more lipophilic saturated heterocycles with an azetidine ring can improve solubility, reduce molecular weight, and enhance metabolic stability while maintaining or improving target engagement.[7]

-

Replacement for gem-Dimethyl Groups: The Thorpe-Ingold effect is often exploited using a gem-dimethyl group to induce a specific conformation. An azetidine ring can serve as a polar mimic of this group, providing a similar conformational lock while reducing lipophilicity and introducing a new vector for substitution.

-

Replacement for Aromatic Rings: In certain contexts, a 3-substituted azetidine can project substituents in a manner that mimics the vectors of a para-substituted phenyl ring, offering a 3D, sp³-rich alternative to a flat aromatic system.

The following diagram illustrates the concept of replacing a piperazine ring, a common motif in CNS drugs, with an aza-azetidine bioisostere.

Case Studies: Azetidine Scaffolds in Approved Drugs

The tangible success of the azetidine scaffold is best demonstrated by its incorporation into marketed therapeutics. Two prominent examples highlight its versatility across different target classes.

Case Study 1: Cobimetinib (Cotellic®)

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway.[11] This pathway is frequently hyperactivated in various cancers, particularly in melanomas with BRAF V600 mutations.[4] The azetidine ring in Cobimetinib is crucial for its activity, fitting into a specific pocket of the MEK enzyme and contributing to its high affinity and selectivity. Cobimetinib binds to an allosteric site on MEK, stabilizing it in an inactive conformation and preventing the downstream phosphorylation of ERK.[3][4]

The diagram below depicts the MAPK/ERK pathway and the specific point of inhibition by Cobimetinib.

Case Study 2: Azelnidipine (CalBlock®)

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12][13] Notably, Azelnidipine also exhibits blocking activity on T-type calcium channels, which may contribute to its renal-protective effects and a lower incidence of reflex tachycardia compared to other drugs in its class.[9] The azetidine moiety is integral to its unique pharmacological profile, influencing its binding affinity and prolonged duration of action.[8]

Quantitative Data & Experimental Protocols

The true value of a scaffold is demonstrated through quantitative data. The following table showcases how incorporating an azetidine ring via conformational restriction can dramatically improve potency in a series of antitumor agents based on the TZT-1027 scaffold.

Table 1: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [14][15]

| Compound | C-Terminus Moiety | A549 IC₅₀ (nM) | HCT116 IC₅₀ (nM) |

| TZT-1027 | Phenylethyl | ~10-20 (literature) | ~10-20 (literature) |

| 1a | 3-Phenyl-azetidine | 2.2 | 2.1 |

| 1b | 3-(2-Fluorophenyl)-azetidine | 4.8 | 4.5 |

| 1e | 3-(4-Chlorophenyl)-azetidine | 3.1 | 3.0 |

Data sourced from Yan, Q., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.[14][15]

Protocol: Synthesis of tert-Butyl 3-Aryl-azetidine-1-carboxylate

This protocol provides a representative method for the synthesis of a 3-substituted azetidine, a key intermediate for many drug discovery programs. This procedure is adapted from methodologies described in the literature.[15]

I. Materials & Reagents:

-

1-Boc-azetidin-3-one

-

Aryl magnesium bromide (Grignard reagent), 1.0 M in THF

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

II. Step-by-Step Procedure:

-

Grignard Addition to Azetidinone:

-

To a flame-dried, argon-purged round-bottom flask, add 1-Boc-azetidin-3-one (1.0 eq).

-

Dissolve in anhydrous THF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add the aryl magnesium bromide solution (1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

-

Reductive Deoxygenation:

-

Dissolve the crude alcohol from the previous step in DCM (approx. 0.1 M).

-

Add triethylsilane (3.0 eq).

-

Cool the mixture to 0 °C.

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Caution: Exothermic reaction.

-

Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Monitor by TLC.

-

Carefully neutralize the reaction by pouring it into a stirred, ice-cold saturated NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-aryl-azetidine-1-carboxylate.

-

III. Self-Validating System & Causality:

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen. It is stable to the basic/nucleophilic conditions of the Grignard reaction but is readily cleaved under the acidic conditions of the subsequent reduction step.

-

Reductive Deoxygenation: The combination of a Lewis acid (TFA) and a hydride source (Et₃SiH) facilitates the formation of a stabilized carbocation intermediate at the C3 position upon dehydration of the alcohol, which is then reduced by the silane. This provides a reliable method for converting the C-O bond to a C-H bond.

Conclusion and Future Outlook

The azetidine scaffold has cemented its position as a valuable building block in the medicinal chemist's arsenal. Its unique ability to confer conformational rigidity, enhance metabolic stability, and improve physicochemical properties makes it a powerful tool for overcoming common drug development hurdles. The continued development of novel synthetic methodologies will undoubtedly make more complex and diverse azetidine derivatives readily accessible. As drug discovery continues to push into more challenging biological targets and demand molecules with highly optimized properties, the strategic incorporation of the azetidine scaffold is poised to play an increasingly critical role in the design of future therapeutics.

References

A complete list of all sources cited in this document is provided below.

-

Patsnap Synapse. (2024). What is the mechanism of Azelnidipine?[Link]

-

Al-Kuraishy, H. M., et al. (2022). Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review. Cureus. [Link]

-

Patsnap Synapse. (2024). What is Azelnidipine used for?[Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cobimetinib Fumarate?[Link]

-

Pillintrip. (2022). Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

-

Slideshare. (n.d.). Azelnidipine. [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

American Chemical Society Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Proceedings of the National Academy of Sciences. (2021). Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation. [Link]

-

Karger Publishers. (2018). Efficacy of the MEK Inhibitor Cobimetinib and its Potential Application to Colorectal Cancer Cells. [Link]

-

Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). [Link]

-

ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]

-

PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. [Link]

-

National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Azetidine. [Link]

-

ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. [Link]

-

ResearchGate. (n.d.). Structure of azetidine-containing compounds found in nature. [Link]

-

Cambridge MedChem Consulting. (n.d.). Bioisosteres of Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

-

Cambridge MedChem Consulting. (2022). Basic Bioisosteres. [Link]

-

ResearchGate. (2025). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

-

ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine. [Link]

-

PubMed. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

ResearchGate. (n.d.). Drugs containing an azetidine core. [Link]

-

MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

ResearchGate. (n.d.). a) Selected azetidine-containing spirocyclic pharmaceuticals. [Link]

Sources

- 2. lifechemicals.com [lifechemicals.com]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. What is Azelnidipine used for? [synapse.patsnap.com]

- 9. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 13. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

The Ascendancy of Rigid Scaffolds: A Technical Guide to Piperidinyl-Azetidine Containing PROTAC Linkers

Abstract

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have unlocked new therapeutic avenues by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. Central to the success of any PROTAC is the chemical linker that bridges the target-binding warhead and the E3 ligase-recruiting ligand. Far from being a mere spacer, the linker's composition and topology critically dictate the efficacy, selectivity, and pharmaceutical properties of the degrader. This guide provides an in-depth technical exploration of a rising class of rigid linkers: those incorporating the piperidinyl-azetidine scaffold. We will dissect the scientific rationale for their design, detail their synthesis and integration into PROTACs, and present case-study data that underscores their potential to overcome challenges in drug development.

Introduction: The Linker as the Linchpin of PROTAC Design

PROTACs function by inducing the formation of a productive ternary complex between a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] The linker's role in this process is multifaceted and crucial. Its length, rigidity, and chemical nature influence the geometry and stability of the ternary complex, which in turn affects the efficiency of protein degradation.[1]

Early PROTAC designs often featured flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, due to their synthetic accessibility.[2] However, high flexibility can introduce an entropic penalty upon binding, potentially destabilizing the ternary complex.[3] This has spurred the exploration of more rigid linker architectures. Saturated heterocycles, including piperidine and azetidine, have emerged as valuable motifs for imparting conformational constraint.[4][5] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing degradation potency and improving physicochemical properties like solubility and metabolic stability.[4][6]

This guide focuses on the strategic combination of two such rings: the piperidinyl-azetidine moiety, a scaffold that leverages the distinct advantages of both a six-membered and a four-membered heterocycle.

Diagram 1: The PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation workflow.

The Piperidinyl-Azetidine Scaffold: A Structural and Functional Analysis

The incorporation of a piperidinyl-azetidine moiety into a PROTAC linker is a deliberate design choice aimed at optimizing multiple molecular parameters.

-

Conformational Rigidity and Pre-organization: The piperidine ring predominantly adopts a stable chair conformation, while the azetidine ring is a more strained, near-planar structure.[7][8] This combination introduces a significant degree of rigidity into the linker, reducing the number of rotatable bonds compared to flexible chains. This conformational constraint can lower the entropic cost of ternary complex formation, potentially leading to more stable and productive complexes.[9]

-

Improved Physicochemical Properties: The presence of nitrogen atoms in the heterocycles can improve the solubility of the PROTAC molecule.[10] The basicity of the piperidine nitrogen can be modulated by its chemical environment, which can be a useful handle for tuning the overall physicochemical properties of the PROTAC, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[10]

-

Metabolic Stability: The compact and rigid nature of the azetidine ring, in particular, can enhance metabolic stability by resisting N-dealkylation, a common metabolic pathway for larger saturated amines.[11] This can lead to a longer in vivo half-life and increased drug exposure.

Synthesis of Piperidinyl-Azetidine Containing PROTACs

The modular nature of PROTACs allows for a convergent synthetic strategy.[12] Typically, the warhead, the E3 ligase ligand, and the piperidinyl-azetidine linker are synthesized or procured as building blocks and then coupled in the final steps.

A key building block for this class of linkers is Piperidine-azetidine-Br .[4] While the detailed multi-step synthesis of such building blocks is often proprietary, it generally involves the coupling of protected piperidine and azetidine precursors. The final PROTAC molecule is then assembled through standard coupling reactions.

Diagram 2: General Synthetic Workflow

Caption: Modular approach for PROTAC synthesis.

Experimental Protocol: General Procedure for PROTAC Synthesis via Amide Coupling

This protocol outlines a general method for the final coupling steps in the synthesis of a PROTAC using a piperidinyl-azetidine linker with appropriate functional handles (e.g., a carboxylic acid and a primary amine).

-

Preparation of Intermediate:

-

To a solution of the piperidinyl-azetidine linker building block containing a free amine (1.0 eq.) in a suitable solvent (e.g., DMF), add the warhead molecule functionalized with a carboxylic acid (1.1 eq.).

-

Add a peptide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.

-

Upon completion, perform an aqueous workup and purify the intermediate by column chromatography.

-

If the other end of the linker is protected (e.g., with a Boc group), carry out the appropriate deprotection step (e.g., with TFA in DCM).

-

-

Final PROTAC Synthesis:

-

To a solution of the deprotected warhead-linker intermediate (1.0 eq.) in a suitable solvent (e.g., DMF), add the E3 ligase ligand functionalized with a carboxylic acid (1.1 eq.).

-

Add HATU (1.2 eq.) and DIPEA (2.0 eq.).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule using preparative HPLC.

-

Characterize the purified compound by LC-MS and NMR to confirm its identity and purity.

-

Case Study: BY13, a Potent SRC-3 Degrader

A compelling example of the successful application of a piperidinyl-azetidine linker is the development of the PROTAC degrader, BY13 .[9][13] BY13 was designed to target the steroid receptor coactivator-3 (SRC-3), an oncogene implicated in endocrine resistance in breast cancer.[13]

BY13 is composed of a ligand for SRC-3, a CRBN E3 ligase ligand, and a piperidinyl-azetidine containing linker.[2]

Performance Data for BY13

The incorporation of the rigid piperidinyl-azetidine linker in BY13 resulted in a highly potent and efficient degrader.

| Parameter | Value | Cell Line | Reference |

| SRC-3 Degradation (DC50) | 0.031 µM | MCF-7 | [2] |

| Anti-proliferative Activity (IC50) | 0.003 µM | MCF-7 | [2] |

| Mechanism | Ubiquitin-Proteasome System Dependent | MCF-7 | [13] |

These data demonstrate that BY13 potently degrades SRC-3 at nanomolar concentrations, leading to significant anti-proliferative effects in breast cancer cells.[2] Mechanistic studies confirmed that BY13's activity is dependent on the ubiquitin-proteasome pathway and that it promotes the formation of the crucial SRC-3-BY13-CRBN ternary complex.[2][13] Furthermore, BY13 was shown to significantly inhibit the growth of drug-resistant breast tumors in mouse models without observed toxicity, highlighting its therapeutic potential.[9]

Biophysical Characterization of Ternary Complex Formation

A critical aspect of evaluating any new PROTAC linker is to assess its impact on the formation and stability of the ternary complex. Several biophysical techniques can be employed for this purpose.

Diagram 3: Workflow for Ternary Complex Analysis

Sources

- 1. Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 13. Intercepting the Downstream of the Estrogen Receptor Signaling Pathway: Discovery of a Potent and Efficient SRC-3 PROTAC Degrader for Overcoming Endocrine Resistance Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An Initial Investigation of Tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of the conformationally constrained azetidine ring and the versatile piperidine scaffold presents a compelling structural motif in modern medicinal chemistry. This guide provides an in-depth technical exploration of tert-butyl 3-(piperidin-2-yl)azetidine-1-carboxylate and its analogs, offering a roadmap for researchers engaged in the discovery and development of novel therapeutics. We will delve into the synthetic rationale, outline key biological targets, provide detailed experimental protocols for lead characterization, and discuss the foundational principles of structure-activity relationship (SAR) studies for this promising class of compounds. This document is intended to serve as a practical resource for scientists navigating the initial stages of investigation into this valuable chemical space.

Introduction: The Strategic Value of the Piperidinyl-Azetidine Scaffold

The pursuit of novel chemical entities with enhanced pharmacological properties is a central theme in drug discovery. The this compound core represents a strategic fusion of two highly privileged nitrogen-containing heterocycles. The azetidine ring, a strained four-membered heterocycle, imparts a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions and improving metabolic stability. In contrast, the piperidine moiety is a ubiquitous structural feature in a wide array of approved drugs, offering numerous vectors for chemical modification to fine-tune physicochemical properties and biological activity.

The strategic combination of these two rings creates a three-dimensional architecture that can effectively probe the binding pockets of various biological targets. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen provides a convenient handle for late-stage functionalization or deprotection to reveal a secondary amine for further derivatization. This modularity makes the scaffold particularly attractive for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

Synthetic Strategy: A Plausible Route to the Core Scaffold and Analogs

The synthesis of the target scaffold, this compound, can be approached through a multi-step sequence, culminating in the reduction of a pyridinyl-azetidine precursor. This strategy allows for the introduction of diversity elements on both the azetidine and piperidine rings.

Synthesis of the Pyridinyl-Azetidine Precursor

A plausible route to the key intermediate, tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate, involves a Negishi-type cross-coupling reaction. This approach leverages the commercial availability of the starting materials.

Experimental Protocol: Synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

-

Step 1: Preparation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide.

-

To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (1.2 eq) and 1,2-dibromoethane (0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Heat the suspension to 65°C and add a catalytic amount of trimethylchlorosilane. Stir for 30 minutes, then cool to room temperature.

-

Slowly add a solution of 1-Boc-3-iodoazetidine (1.0 eq) in anhydrous THF, maintaining the temperature below 30°C. Stir for 1-2 hours at room temperature to form the organozinc reagent.

-

-

Step 2: Cross-Coupling with 2-bromopyridine.

-

To the freshly prepared organozinc solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Slowly add a solution of 2-bromopyridine (1.1 eq) in anhydrous THF.

-

Heat the reaction mixture to 65°C and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate.

-

Reduction of the Pyridine Ring to Piperidine

The final step in the synthesis of the core scaffold is the catalytic hydrogenation of the pyridine ring. This transformation is a well-established method for the synthesis of piperidines.[1][2][3]

Experimental Protocol: Catalytic Hydrogenation to this compound

-

In a high-pressure reactor, dissolve tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Add a catalytic amount of platinum(IV) oxide (PtO2, Adam's catalyst) (e.g., 5-10 mol%).[3]

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with hydrogen gas to 50-70 bar.[3]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until hydrogen uptake ceases.

-

Carefully vent the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by flash column chromatography if necessary to obtain the desired this compound.

Key Biological Targets and Screening Paradigms

The piperidinyl-azetidine scaffold has shown promise against a range of biological targets. An initial investigation should consider screening against targets where related structures have demonstrated activity.

Monoacylglycerol Lipase (MAGL)

MAGL is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can have therapeutic benefits in neurodegenerative diseases, inflammation, and pain.

Experimental Protocol: In Vitro MAGL Inhibition Assay (Colorimetric)

This protocol is adapted from a common method for assessing MAGL activity.

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.

-

Enzyme Solution: Dilute human recombinant MAGL in Assay Buffer to a final concentration of approximately 16 ng per well. Keep on ice.

-

Substrate Solution: Prepare a 17 mM stock solution of 4-nitrophenylacetate (4-NPA) in ethanol. Dilute in Assay Buffer to a final concentration of 250 µM.

-

Inhibitor Stock Solution: Dissolve test compounds in DMSO to a high concentration (e.g., 10 mM). Perform serial dilutions in DMSO.

-

-

Assay Procedure (96-well plate):

-

100% Activity Wells (No Inhibitor): 150 µL Assay Buffer, 10 µL MAGL enzyme, 10 µL DMSO.

-

Background Wells (No Enzyme): 160 µL Assay Buffer, 10 µL DMSO.

-

Inhibitor Wells: 150 µL Assay Buffer, 10 µL MAGL enzyme, 10 µL of diluted test compound.

-

Pre-incubate the plate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the Substrate Solution to all wells.

-

Incubate for 10 minutes at room temperature.

-

Read the absorbance at 405-415 nm on a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the background wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity wells.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Ghrelin Receptor (GHS-R1a)

The ghrelin receptor, a G protein-coupled receptor, is involved in regulating appetite, growth hormone secretion, and metabolism. Inverse agonists of the ghrelin receptor are of interest for the treatment of obesity and related metabolic disorders. Spirocyclic piperidine-azetidine derivatives have been identified as inverse agonists of this receptor.[4]

Experimental Protocol: Ghrelin Receptor Inverse Agonist Assay (Inositol Phosphate Turnover)

This assay measures the ability of a compound to decrease the basal signaling activity of the constitutively active ghrelin receptor.

-

Cell Culture:

-

Use a cell line stably expressing the human ghrelin receptor (e.g., HEK293 or COS-7 cells).

-